{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group and a fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl and fluorophenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like sodium azide (NaN3) or alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaN3 in DMF or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}[(4-chlorophenyl)methyl]amine
- {[1-(2-bromoethyl)-1H-pyrazol-4-yl]methyl}[(4-bromophenyl)methyl]amine
- {[1-(2-iodoethyl)-1H-pyrazol-4-yl]methyl}[(4-iodophenyl)methyl]amine
Uniqueness
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15F2N3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H15F2N3/c14-5-6-18-10-12(9-17-18)8-16-7-11-1-3-13(15)4-2-11/h1-4,9-10,16H,5-8H2 |
InChI Key |
FMWGYUUZNXWMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CN(N=C2)CCF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.